2,4-Dichloro-8-isopropylpyrazolo[1,5-a][1,3,5]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-8-(1-methylethyl)pyrazolo[1,5-a]-1,3,5-triazine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant photophysical properties and have attracted attention in medicinal chemistry and material science . The compound’s unique structure, which includes both pyrazole and pyrimidine rings, makes it a valuable scaffold for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-8-(1-methylethyl)pyrazolo[1,5-a]-1,3,5-triazine typically involves the reaction of appropriate heterocyclic amines with diazonium salts and active methylene compounds . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-8-(1-methylethyl)pyrazolo[1,5-a]-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels to optimize the reaction yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines .
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-8-(1-methylethyl)pyrazolo[1,5-a]-1,3,5-triazine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-8-(1-methylethyl)pyrazolo[1,5-a]-1,3,5-triazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines, which share structural similarities and exhibit comparable properties .
Uniqueness
What sets 2,4-Dichloro-8-(1-methylethyl)pyrazolo[1,5-a]-1,3,5-triazine apart is its specific substitution pattern, which imparts unique photophysical and chemical properties. This makes it particularly valuable for applications requiring precise molecular interactions and stability .
Eigenschaften
Molekularformel |
C8H8Cl2N4 |
---|---|
Molekulargewicht |
231.08 g/mol |
IUPAC-Name |
2,4-dichloro-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazine |
InChI |
InChI=1S/C8H8Cl2N4/c1-4(2)5-3-11-14-6(5)12-7(9)13-8(14)10/h3-4H,1-2H3 |
InChI-Schlüssel |
DORYUUFGSKKMTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C2N=C(N=C(N2N=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.